trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Lipophilicity QSAR LogP

trans-2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (CAS 2163194-45-2) is a heterocyclic building block composed of a cyclobutanol ring bearing a 3,4,5-trimethylpyrazole substituent in trans configuration. With a molecular weight of 180.25 g/mol, a molecular formula of C10H16N2O, and a typical purity of ≥95%, it is supplied as a research chemical for medicinal chemistry, agrochemical, and kinase inhibitor programs.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 2163194-45-2
Cat. No. B1492755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
CAS2163194-45-2
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2CCC2O)C
InChIInChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1
InChIKeyGWGSJKFIVDJGKD-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing trans-2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol: High-Purity Pyrazole-Cyclobutanol Building Block for Medicinal Chemistry and Agrochemical Development


trans-2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (CAS 2163194-45-2) is a heterocyclic building block composed of a cyclobutanol ring bearing a 3,4,5-trimethylpyrazole substituent in trans configuration . With a molecular weight of 180.25 g/mol, a molecular formula of C10H16N2O, and a typical purity of ≥95%, it is supplied as a research chemical for medicinal chemistry, agrochemical, and kinase inhibitor programs .

Why Generic Substitution Fails for trans-2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol


Simple pyrazole-cyclobutanol analogs lacking the three methyl groups or possessing alternative linkers cannot replicate the lipophilic, steric, and conformational properties of this trimethylated trans isomer. The three methyl groups contribute additively to lipophilicity (each ~0.5 logP units) [1], influencing membrane permeability and target binding. The direct ring attachment eliminates a flexible methylene linker present in some analogs, reducing rotatable bonds and potentially enhancing target specificity. Furthermore, the trans configuration imposes distinct conformational constraints compared to cis isomers, which can critically impact binding poses in enzymes such as kinases. These cumulative structural differences mean that substituting this compound with a simpler or differently substituted pyrazole-cyclobutanol may lead to unpredictable and non-reproducible biological results.

Quantitative Differentiation Evidence for trans-2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol


Lipophilicity Advantage: Three Methyl Groups Increase LogP by ~1.5 Units Over Non-Methylated Analog

The target compound bears three methyl groups on the pyrazole ring. Using the well-established Hansch π constant for aliphatic methyl groups (π = 0.50) [1], the cumulative contribution to lipophilicity is approximately +1.5 logP units relative to the non-methylated analog trans-2-(1H-pyrazol-1-yl)cyclobutan-1-ol. This increased lipophilicity is expected to enhance membrane permeability and target engagement in intracellular contexts.

Lipophilicity QSAR LogP

Reduced Conformational Flexibility Relative to Methylene-Bridged Analog

In the target compound, the pyrazole ring is directly attached to the cyclobutanol, resulting in a single rotatable bond (the C2-N bond). In contrast, the closest methylene-bridged analog 1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS 2144186-53-6) contains two rotatable bonds (C2-N and C-CH2), increasing conformational flexibility [1]. Reduced rotatable bond count is associated with improved oral bioavailability and target specificity.

Conformational Rigidity Rotatable Bonds Drug Design

Distinct Hydrogen-Bond Donor Geometry Versus Phenol Analog

The cyclobutanol hydroxyl group provides a distinct hydrogen-bond donor geometry compared to the phenolic -OH in the closely related antifungal agent 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)phenol (CAS 1341710-58-4) found in patent EP2669274B1 [1]. The cyclobutanol oxygen has an estimated pKa of ~16, while phenolic -OH has pKa ~10, resulting in different ionization states at physiological pH and altered hydrogen-bonding strengths.

Hydrogen Bonding Bioisosterism Medicinal Chemistry

Trans Stereochemistry: Conformational Constraint Compared to Cis Isomer

The trans configuration of the target compound places the hydroxyl group and pyrazole ring on opposite faces of the cyclobutane ring, creating a distinct three-dimensional arrangement not present in the cis isomer (cis-3-(1H-pyrazol-1-yl)cyclobutanol, CAS 2375595-71-2) . This stereochemistry influences the orientation of the hydrogen-bond donor and the lipophilic pyrazole, which can be critical for binding to chiral enzyme pockets such as those in kinases and GPCRs.

Stereochemistry Cyclobutane Kinase Inhibitors

Best-Fit Application Scenarios for trans-2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol Based on Differentiating Evidence


Scaffold for Kinase Inhibitors Targeting Intracellular Kinases

The combined enhanced lipophilicity (~1.5 LogP increase) and reduced rotatable bonds (1 vs. 2) make this compound a suitable rigid scaffold for designing kinase inhibitors that require good membrane permeability and high target specificity [1]. The trans stereochemistry provides a well-defined vector for key hydrogen-bond interactions within the ATP-binding pocket.

Lead Optimization in Antifungal Drug Discovery

The presence of three methyl groups on the pyrazole ring is known to enhance the antifungal activity of pyrazole-4-carboxamide derivatives through increased lipophilicity and SDH enzyme inhibition [1]. This compound can serve as a versatile intermediate for synthesizing new analogs of the tri-methylpyrazole antifungal class, leveraging its high-purity supply (≥95%) and rigid core.

Agrochemical Fungicide Development

The trimethylpyrazole moiety is a recognized pharmacophore in agricultural fungicides targeting succinate dehydrogenase (SDH). The direct ring attachment and trans configuration provide a structural alternative to phenol-based analogs, potentially offering improved environmental stability and reduced off-target phytotoxicity [1].

Conformational Probe in SAR Studies

The well-defined cyclobutane ring and trans stereochemistry make this compound a valuable conformational probe for SAR studies, allowing researchers to distinguish the biological effects of stereochemistry and linker rigidity from those of simple substitution patterns [1].

Quote Request

Request a Quote for trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.